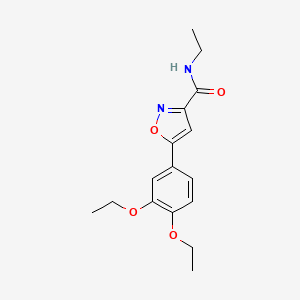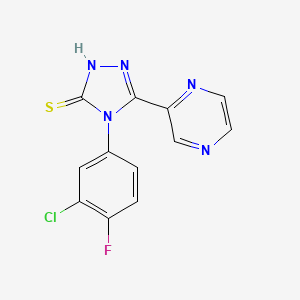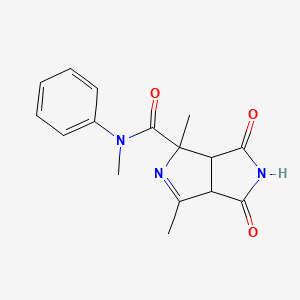![molecular formula C14H12BrN7S B11048737 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings, making it a molecule of interest in various fields of scientific research. The presence of multiple heteroatoms and functional groups in its structure imparts significant chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis would be a critical factor in its industrial application.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes due to its unique structure.
Medicine: Possible development as a therapeutic agent, given its potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of multiple heteroatoms and functional groups suggests that it could interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of heterocyclic rings, which imparts a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C14H12BrN7S |
|---|---|
Peso molecular |
390.26 g/mol |
Nombre IUPAC |
6-(4-bromo-5-propan-2-yl-1H-pyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12BrN7S/c1-7(2)10-9(15)11(18-17-10)13-21-22-12(19-20-14(22)23-13)8-4-3-5-16-6-8/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
ARTSPLWWJMOJBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)
![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)

![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)